L-GLUTAMINE (2-13C)
Description
L-Glutamine (2-¹³C) is a stable isotope-labeled form of the amino acid L-glutamine, where the second carbon in its side chain is replaced by the ¹³C isotope (). This modification enables precise tracking of glutamine metabolism in biological systems using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The compound is widely used in metabolic flux analysis (MFA), cancer biology, and neuroenergetics to study pathways like the tricarboxylic acid (TCA) cycle, glutaminolysis, and neurotransmitter cycling ().
Properties
Molecular Weight |
147.2 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Chemical Reactions Analysis
Production and Preparation
The preparation of L-Glutamine-(2-13C) typically involves the incorporation of the 13C isotope into the glutamine molecule. Microbial fermentation is a common method, where microorganisms metabolize a 13C-enriched source and incorporate it into the glutamine structure. The fermentation conditions, including temperature, pH, and nutrient supply, are carefully controlled to ensure high yield and purity of the labeled compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels.
Chemical Reactions of L-Glutamine-(2-13C)
L-Glutamine-(2-13C) participates in several chemical reactions, including oxidation, reduction, and substitution.
3.1. Oxidation
L-Glutamine can be oxidized to form glutamate and ammonia. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
3.2. Reduction
Reduction reactions are less common but can occur under specific conditions. Reducing agents such as sodium borohydride can be used under controlled conditions.
3.3. Substitution
The amide group in L-Glutamine can participate in substitution reactions, leading to the formation of different derivatives. Reagents like acyl chlorides and anhydrides are often used in substitution reactions.
Metabolic Pathways and the Role of L-Glutamine-(2-13C)
L-Glutamine is metabolized in cells through various pathways, including conversion to glutamate, incorporation into the TCA cycle, and involvement in the gamma-glutamyl cycle .
4.1. Conversion to Glutamate
After cells convert glutamine to glutamate, α-ketoglutarate (α-KG) can be produced by glutamate dehydrogenase (GDH) or by transamination reactions . Alanine aminotransferase (ALT) appears to be the most active transaminase in these cells .
4.2. Tricarboxylic Acid (TCA) Cycle
L-Glutamine can be metabolized via reactions constituting part of the gamma-glutamyl cycle, producing glutathione . L-Glutamine metabolism is important in the beta cell for the generation of stimulus-secretion coupling factors, precursors of glutathione synthesis, and for supplying carbon for oxidation in the TCA cycle .
4.3. Reductive Carboxylation
Glutamine contributes to lipogenesis via the reductive carboxylation pathway, i.e., via the conversion of glutamine to α-KG, then to citrate (in the reverse direction of the TCA cycle), and finally to Acetyl-CoA (AcCoA) after cleavage by ATP citrate lyase .
13C NMR Analysis
13C Nuclear Magnetic Resonance (NMR) is a technique used to study the metabolism of glutamine and glucose . 13C-labeled glutamine tracers are used to trace the catabolism of glutamine carbons in central carbon metabolism .
5.1. Tracers
Uniformly 13C-labeled glutamine ([U-13C5]glutamine), [1-13C]glutamine, and [5-13C]glutamine are good isotopic tracers to analyze the major pathways of glutamine metabolism in mammalian cells . To trace glutamine catabolism in the TCA cycle, [U-13C5]glutamine and [1-13C]glutamine can be used .
5.2. Applications
13C-MFA has emerged as the primary technique for quantifying intracellular fluxes in cancer cells . [U-13C]glutamine tracing has played an important role in elucidating the contribution of glutamine to lipogenesis via the reductive carboxylation pathway .
Comparison with Similar Compounds
Comparison with Similar Isotopically Labeled Compounds
Structural and Isotopic Variations
The position of the ¹³C label determines the metabolic intermediates that can be traced. Key variants include:
- L-Glutamine (2-¹³C) : Label at the second carbon of the side chain (NH₂-CO-*¹³CH₂-CH₂-CH(NH₂)-COOH).
- L-Glutamine (4-¹³C) : Label at the fourth carbon (NH₂-CO-CH₂-*¹³CH₂-CH(NH₂)-COOH) ().
- L-Glutamine (5-¹³C) : Label at the fifth carbon (amide group; NH₂-*¹³CO-CH₂-CH₂-CH(NH₂)-COOH) ().
- L-Glutamine (3,4-¹³C₂) : Double-labeled at carbons 3 and 4 ().
- L-Glutamine (¹³C₅, 99%; ¹⁵N₂, 99%) : Fully labeled with ¹³C at all five carbons and ¹⁵N at both amide positions ().
Table 1: Structural and Isotopic Comparison
L-Glutamine (2-¹³C)
- TCA Cycle Studies : Labels glutamate C3 and α-ketoglutarate C2 via transamination, enabling quantification of anaplerotic flux ().
- Neuroenergetics : In hyperpolarized [2-¹³C]pyruvate studies, it contributes to [5-¹³C]glutamate signals, reflecting neuronal TCA cycle activity ().
- Cancer Metabolism : Tracks glutamine utilization in tumors, where glutaminase converts glutamine to glutamate ().
L-Glutamine (4-¹³C)
- Labels glutamate C4 and succinate C2, making it ideal for studying oxidative metabolism and mitochondrial dysfunction ().
L-Glutamine (3,4-¹³C₂)
- Provides dual labeling for simultaneous tracking of glycolysis (via C3) and TCA cycle (via C4), improving flux resolution in complex networks ().
L-Glutamine (¹³C₅,¹⁵N₂)
- Used for absolute quantification of glutamine pool sizes and turnover rates via ¹³C-¹⁵N correlation spectroscopy ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
